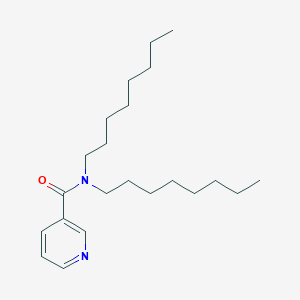![molecular formula C12H16BrNO4 B14412221 Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate CAS No. 81564-81-0](/img/structure/B14412221.png)
Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of an ethyl group, an acetyloxy group, and a brominated pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate typically involves the following steps:
Bromination of Pyrrole: The starting material, pyrrole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to obtain 4-bromo-1H-pyrrole.
Acetylation: The brominated pyrrole is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetyloxy group.
Esterification: The final step involves the esterification of the acetylated bromopyrrole with ethyl acetate in the presence of an acid catalyst such as sulfuric acid or a base catalyst like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrrole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrrole derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Oxidation and Reduction: Formation of ketones, aldehydes, and alcohols.
Aplicaciones Científicas De Investigación
Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate involves its interaction with specific molecular targets and pathways. The brominated pyrrole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The acetyloxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A simple ester used in various organic syntheses.
Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate: Another ester with a similar acetyloxy group but different core structure.
S-[1-[2-(Acetyloxy)ethyl]butyl] ethanethioate: A thioester with a similar acetyloxy group.
Uniqueness
Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate is unique due to the presence of the brominated pyrrole ring, which imparts distinct chemical reactivity and potential biological activity. The combination of the acetyloxy and ethyl groups further enhances its versatility in various chemical reactions and applications.
Propiedades
Número CAS |
81564-81-0 |
|---|---|
Fórmula molecular |
C12H16BrNO4 |
Peso molecular |
318.16 g/mol |
Nombre IUPAC |
ethyl 2-[1-(2-acetyloxyethyl)-4-bromopyrrol-2-yl]acetate |
InChI |
InChI=1S/C12H16BrNO4/c1-3-17-12(16)7-11-6-10(13)8-14(11)4-5-18-9(2)15/h6,8H,3-5,7H2,1-2H3 |
Clave InChI |
SYKRXXFWLQKAKU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC(=CN1CCOC(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



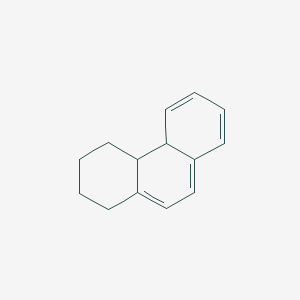
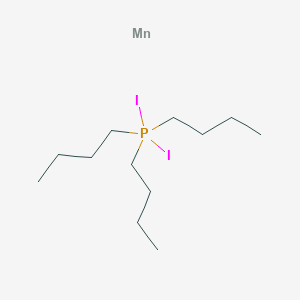
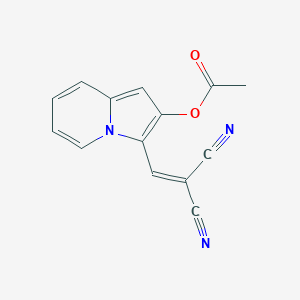
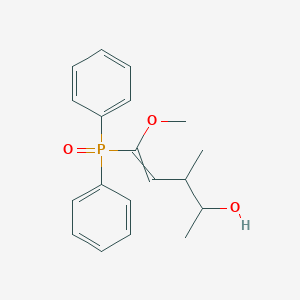
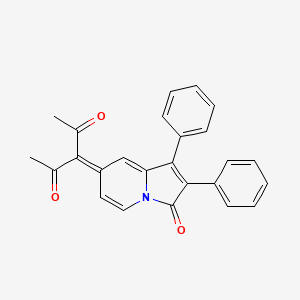
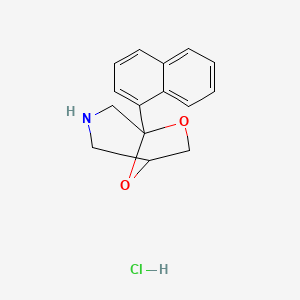
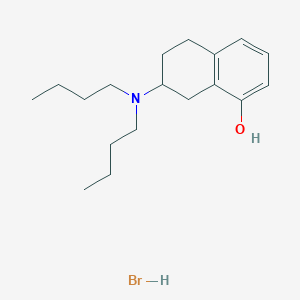
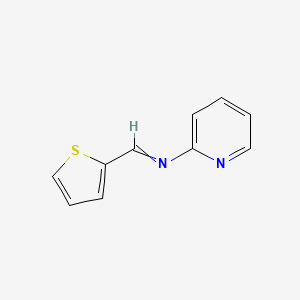
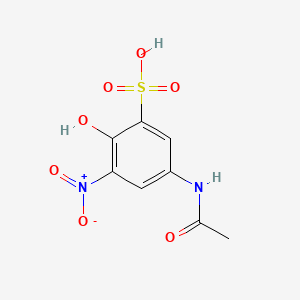
![(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14412210.png)
![N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide](/img/structure/B14412214.png)
![N-Ethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14412223.png)
